3-(2-(4-bromophenyl)-2-oxoethyl)-1,2-dimethyl-1H-benzo[d]imidazol-3-ium bromide
Description
3-(2-(4-Bromophenyl)-2-oxoethyl)-1,2-dimethyl-1H-benzo[d]imidazol-3-ium bromide is a benzimidazolium salt characterized by a 4-bromophenyl ketone group attached via an oxoethyl chain to the imidazolium core. This compound belongs to a class of nitrogen-containing heterocycles widely studied for their biological activities, including antitumor and enzyme inhibitory properties. Synthesized via alkylation or condensation reactions, it is commercially available through multiple global suppliers (e.g., Titan Pharma, HANG ZHOU HEXO CHEMTECH) . Its structural versatility allows for modifications at the benzimidazolium core or substituent groups, enabling tailored biological applications.
Properties
IUPAC Name |
1-(4-bromophenyl)-2-(2,3-dimethylbenzimidazol-3-ium-1-yl)ethanone;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrN2O.BrH/c1-12-19(2)15-5-3-4-6-16(15)20(12)11-17(21)13-7-9-14(18)10-8-13;/h3-10H,11H2,1-2H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRVOLZMOIDRLGB-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C2=CC=CC=C2N1CC(=O)C3=CC=C(C=C3)Br)C.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Br2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the bromination of phenol to produce 4-bromophenol. This intermediate is then subjected to further chemical reactions to introduce the benzoimidazole ring and the appropriate substituents.
Industrial Production Methods: On an industrial scale, the production of this compound requires careful control of reaction conditions, including temperature, pressure, and the use of specific catalysts. The process may involve the use of solvents and reagents that are optimized for large-scale synthesis to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or halides, under specific conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its bromophenyl group makes it a versatile intermediate in organic synthesis.
Biology: In biological research, this compound has been studied for its potential biological activities, including antimicrobial and antifungal properties. It may also be used in the development of new drugs and therapeutic agents.
Medicine: The compound's potential medicinal applications include its use as an intermediate in the synthesis of pharmaceuticals. Its unique structure may contribute to the development of new treatments for various diseases.
Industry: In industry, this compound can be used in the production of dyes, pigments, and other chemical products
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with molecular targets and pathways. The bromophenyl group may play a role in binding to specific receptors or enzymes, leading to biological effects. The benzoimidazole ring may also contribute to its activity by interacting with cellular components.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural and functional similarities with several derivatives, as detailed below. Key comparisons focus on substituent effects, synthesis yields, physicochemical properties, and biological activities.
Structural Analogs and Substituent Effects
Key Observations:
- Antitumor Activity: The carbazole-modified derivative (Compound 59, ) demonstrated potent antitumor activity, likely due to the carbazole moiety’s DNA intercalation properties.
- Enzyme Inhibition: Substitution with a 4-bromophenylamide group (Compound 10e, ) conferred α-glucosidase inhibitory activity, while adding a morpholinomethyl group (Compound 5d, ) enhanced potency (IC₅₀ = 15 µM vs. acarbose’s 58.8 µM).
- Synthesis Efficiency: Thiadiazole-containing analogs (e.g., 7A1, ) showed lower yields (56%), possibly due to the complexity of introducing sulfur-based heterocycles.
Physicochemical Properties
Biological Activity
3-(2-(4-bromophenyl)-2-oxoethyl)-1,2-dimethyl-1H-benzo[d]imidazol-3-ium bromide is a synthetic compound belonging to the class of benzoimidazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound based on recent research findings and case studies.
Chemical Structure
The chemical structure of 3-(2-(4-bromophenyl)-2-oxoethyl)-1,2-dimethyl-1H-benzo[d]imidazol-3-ium bromide can be depicted as follows:
This structure features a benzoimidazole core, which is known for its diverse biological properties.
Antimicrobial Activity
Recent studies have demonstrated that benzoimidazole derivatives exhibit significant antimicrobial properties. The compound has been tested against various microorganisms, including bacteria and fungi.
Table 1: Antimicrobial Activity of 3-(2-(4-bromophenyl)-2-oxoethyl)-1,2-dimethyl-1H-benzo[d]imidazol-3-ium bromide
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | < 1 µg/mL | |
| Escherichia coli | 20–40 µM | |
| Candida albicans | 3.9 µg/mL | |
| Mycobacterium smegmatis | 3.9 µg/mL |
The compound demonstrated potent activity against Staphylococcus aureus , including methicillin-resistant strains (MRSA), with MIC values indicating its effectiveness at low concentrations.
The antimicrobial mechanism of action for benzoimidazole derivatives, including this compound, often involves interference with bacterial cell wall synthesis and disruption of cellular processes. Molecular docking studies have suggested potential interactions with key bacterial proteins such as FtsZ and pyruvate kinases, which are crucial for bacterial growth and division .
Anticancer Activity
In addition to its antimicrobial properties, the compound has shown promise in anticancer research. Studies have indicated that benzoimidazole derivatives can induce apoptosis in cancer cells through various pathways.
Case Study: Anticancer Efficacy
A recent study evaluated the cytotoxic effects of several benzoimidazole derivatives on human cancer cell lines. The results indicated that compounds similar to 3-(2-(4-bromophenyl)-2-oxoethyl)-1,2-dimethyl-1H-benzo[d]imidazol-3-ium bromide exhibited significant cytotoxicity against breast and colon cancer cells, with IC50 values ranging from 10 to 25 µM .
Q & A
Q. What is the synthetic pathway for preparing 3-(2-(4-bromophenyl)-2-oxoethyl)-1,2-dimethyl-1H-benzo[d]imidazol-3-ium bromide?
The synthesis involves alkylation and quaternization steps. A general procedure includes reacting a benzimidazole precursor with 2-(4-bromophenyl)-2-oxoethyl bromide under basic conditions (e.g., K₂CO₃ in DMF). Quaternization occurs via nucleophilic substitution, yielding the cationic benzimidazolium core. Purification is achieved through recrystallization, with yields often exceeding 80% . Solvent polarity and temperature optimization are critical to suppress side reactions like hydrolysis .
Q. Which functional groups dominate the compound’s reactivity and potential bioactivity?
The quaternary ammonium group confers water solubility and ionic interactions, while the 4-bromophenyl-2-oxoethyl moiety enhances electrophilicity, enabling nucleophilic attack (e.g., in enzyme inhibition). The benzimidazole core contributes π-π stacking and hydrogen-bonding capabilities, critical for target binding .
Q. What spectroscopic methods are used to confirm the compound’s structure?
- ¹H-NMR : Distinct peaks for methyl groups (δ ~2.99 ppm), aromatic protons (δ 6.88–7.98 ppm), and oxoethyl CH₂ (δ ~6.22 ppm) .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 419.10 [M⁺+1]) confirm molecular weight .
- Elemental analysis : Validates empirical formulas (e.g., C, H, N content within ±0.3% of theoretical values) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield and purity?
Systematic optimization includes:
- Solvent screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates due to high dielectric constants .
- Temperature control : Elevated temperatures (60–80°C) accelerate alkylation but require short durations to avoid decomposition .
- Catalyst use : Phase-transfer catalysts (e.g., TBAB) improve interfacial reactions in biphasic systems .
Q. What crystallographic techniques are employed for structural validation?
Single-crystal X-ray diffraction (SCXRD) with SHELXL software refines the structure. Key parameters:
- Space group : Monoclinic P2₁/c (common for benzimidazolium salts) .
- Data collection : Mo-Kα radiation (λ = 0.71073 Å), ω-scans, and multi-scan absorption correction .
- Refinement metrics : R < 0.03 and wR < 0.07 ensure high precision .
Q. How is cytotoxicity evaluated for this compound in anticancer research?
The sulforhodamine B (SRB) assay quantifies cell viability:
- Cells are fixed with trichloroacetic acid, stained with SRB, and optical density (564 nm) is measured.
- Advantages: Linear correlation with cell count, sensitivity at 1,000 cells/well, and compatibility with high-throughput screening .
Q. How do structural modifications (e.g., substituents on the benzimidazole or phenyl rings) affect bioactivity?
- Electron-withdrawing groups (e.g., bromine at para-position) enhance electrophilicity and target binding .
- Bulkier substituents (e.g., cyclohexyl vs. methoxy) alter steric hindrance, impacting enzyme inhibition potency. Comparative studies with analogs (e.g., 3-(4-bromophenyl)-5-cyclohexyl-1,2,4-oxadiazole) reveal trends in IC₅₀ values .
Methodological Considerations
- Contradictions in evidence : While SRB assays are widely accepted for cytotoxicity, conflicting reports exist on their sensitivity compared to fluorescence-based methods. Researchers should validate assays using orthogonal techniques (e.g., ATP luminescence).
- Advanced tools : Use density functional theory (DFT) to predict electronic properties and docking simulations (e.g., AutoDock Vina) to model target interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
